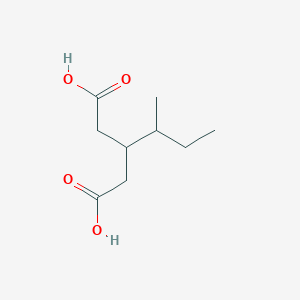

3-(sec-Butyl)pentanedioic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16O4 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

3-butan-2-ylpentanedioic acid |

InChI |

InChI=1S/C9H16O4/c1-3-6(2)7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13) |

InChI Key |

UYXVHQKHRXCQDB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Sec Butyl Pentanedioic Acid

Retrosynthetic Analysis and Strategic Disconnections for 3-(sec-Butyl)pentanedioic Acid

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical disconnections. For this compound, a primary disconnection can be made at the C-C bonds adjacent to the tertiary carbon, suggesting precursors that can be coupled to form the pentanedioic acid backbone.

A key retrosynthetic approach involves disconnecting the molecule at the C2-C3 and C4-C5 bonds, leading to a central three-carbon unit and two, two-carbon units. This suggests a synthesis starting from a malonic ester derivative which can be sequentially alkylated. Another strategy involves disconnecting the sec-butyl group, which points towards the alkylation of a pre-formed pentanedioic acid derivative.

| Disconnection | Precursors | Synthetic Strategy |

| C2-C3 and C4-C5 bonds | Malonic ester, sec-butyl halide | Alkylation of malonic ester |

| C3-sec-butyl bond | Pentanedioic acid derivative, sec-butylating agent | Alkylation of a glutaric acid derivative |

| C-C bond formation via condensation | Aldehyde/ketone, active methylene (B1212753) compound | Knoevenagel or Michael type reactions |

This table outlines potential retrosynthetic disconnections for this compound and the corresponding synthetic strategies.

Carbon-Carbon Bond Formation in Branched Dicarboxylic Acid Synthesis

The construction of the carbon skeleton of this compound relies on efficient carbon-carbon bond-forming reactions.

Alkylation of enolates is a fundamental and widely used method for C-C bond formation. In the context of synthesizing this compound, the alkylation of a malonic ester derivative is a viable approach. pressbooks.pub Diethyl malonate can be deprotonated with a suitable base to form a nucleophilic enolate, which can then be reacted with a sec-butyl halide. A second alkylation with an appropriate electrophile, followed by hydrolysis and decarboxylation, would yield the desired product. The use of diazomethane (B1218177) is another alkylation method for converting carboxylic acids to their methyl esters with high yields. jove.com

The direct alkylation of carboxylic acid derivatives themselves can also be achieved using various catalytic systems. For instance, cobalt complexes have been shown to catalyze the alkylation of unactivated esters and amides with alcohols. organic-chemistry.org Similarly, manganese-catalyzed C-alkylation of carboxylic acid derivatives with alcohols provides an environmentally benign alternative to using mutagenic alkyl halides. organic-chemistry.org

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for forming 1,5-dicarbonyl compounds, which are direct precursors to pentanedioic acids. wikipedia.orgsioc-journal.cn For the synthesis of this compound, a Michael donor, such as a sec-butyl-substituted nucleophile, could be added to an acceptor like diethyl glutaconate. Alternatively, a nucleophile could be added to an α,β-unsaturated ester bearing the sec-butyl group at the γ-position.

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form a C=C bond. wikipedia.orgtandfonline.com This reaction can be employed to construct the pentanedioic acid backbone. For example, a sec-butyl substituted aldehyde could be condensed with malonic acid. The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent, can lead to decarboxylation under the reaction conditions. wikipedia.orgorganic-chemistry.org

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. nih.govtcichemicals.comrsc.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCR design can be applied. For instance, a reaction involving a sec-butyl containing component, a three-carbon dicarboxylate precursor, and another reactant could potentially assemble the target molecule in a single pot. The Ugi and Passerini reactions are well-known MCRs that can be adapted for the synthesis of complex carboxylic acid derivatives. nih.govthieme-connect.com

Stereoselective Synthesis of Enantiopure this compound

The sec-butyl group in this compound contains a stereocenter, meaning the molecule can exist as a pair of enantiomers. The synthesis of a single enantiomer (enantiopure synthesis) is often crucial for applications in pharmaceuticals and materials science.

Asymmetric Catalysis in α-Branched Carboxylic Acid Formation

A key strategy for establishing the chiral center at the C3 position of the glutaric acid framework is the asymmetric desymmetrization of a prochiral precursor, such as 3-sec-butylglutaric anhydride (B1165640). This approach utilizes a chiral catalyst to selectively react with one of the two enantiotopic carbonyl groups of the anhydride, yielding an enantiomerically enriched monoester. Both enzymatic and small-molecule organocatalytic systems have proven effective for this type of transformation on analogous 3-substituted glutaric anhydrides.

Enzymatic Desymmetrization: Lipases, particularly Candida antarctica Lipase B (CALB), are widely used for the desymmetrization of 3-substituted glutaric anhydrides via enantioselective alcoholysis. semanticscholar.org While specific data for the 3-sec-butyl substrate is not prevalent, studies on structurally similar 3-alkyl and 3-aryl glutaric anhydrides demonstrate the principle. The enzyme's active site preferentially accommodates one of the two enantiotopic acyl groups, leading to the formation of one enantiomer of the resulting monoester in high excess. For instance, CALB-catalyzed desymmetrization of various 3-alkyl glutaric acid diesters has been studied, achieving high enantiomeric excess. semanticscholar.org Similarly, mutations of CALB have been shown to reverse or enhance enantioselectivity for substrates like 3-(tert-butyldimethylsilyloxy)glutaric anhydride, highlighting the tunability of biocatalytic systems. researchgate.netrsc.org

Organocatalytic Desymmetrization: Non-enzymatic methods using small-molecule chiral catalysts offer a powerful alternative. Modified cinchona alkaloids, for example, have been successfully employed in the catalytic, enantioselective alcoholysis of various prochiral cyclic anhydrides. brandeis.edu These catalysts function as chiral Lewis bases, activating the anhydride towards nucleophilic attack by an alcohol. The well-defined chiral pocket of the catalyst dictates the facial selectivity of the attack, resulting in high enantiomeric purity of the product. Research on a range of monocyclic and bicyclic anhydrides shows that this method can provide chiral hemiesters with excellent enantioselectivity and yield. brandeis.edu

| Catalyst System | Substrate Type (Analogue) | Nucleophile | Enantiomeric Excess (ee) | Reference |

| Candida Antarctica Lipase B (CALB) | Dimethyl 3-phenylglutarate | Water (Hydrolysis) | Moderate ee | semanticscholar.org |

| Amano PS (lipase) | 3-(4-methoxyphenyl)glutaric anhydride | Methanol (B129727) | 99% ee | semanticscholar.org |

| Modified Cinchona Alkaloid | cis-Cyclohexane-1,2-dicarboxylic acid anhydride | Methanol | 97% ee | brandeis.edu |

| (DHQD)₂AQN | 2,3-Dimethylsuccinic anhydride | Methanol | 98% ee | brandeis.edu |

Diastereoselective Control in the Synthesis of this compound

Achieving diastereoselective control is critical for synthesizing a single diastereomer of this compound from the four that are possible. Synthetic strategies must control the formation of the C3 stereocenter relative to the pre-existing stereocenter in the sec-butyl group. Asymmetric conjugate addition (Michael addition) is a primary method for forging the crucial C-C bond at the C3 position with stereocontrol.

This can be approached in several ways:

Addition of a Chiral Nucleophile: A chiral sec-butyl organometallic reagent can be added to a symmetric, achiral Michael acceptor like diethyl glutaconate.

Addition to a Chiral Acceptor: An achiral nucleophile, such as diethyl malonate, can be added to an α,β-unsaturated system derived from a chiral starting material, like (S)-2-methylbutanal.

Use of a Chiral Catalyst: Both the nucleophile and acceptor can be achiral, with stereoselectivity induced by a chiral catalyst.

The conjugate addition of nucleophiles to α,β-unsaturated amides and lactams has been extensively studied, often employing chiral auxiliaries to direct the stereochemical outcome. beilstein-journals.orgnih.gov For example, chiral auxiliaries like (S,S)-(+)-pseudoephedrine can be attached to the Michael acceptor to induce high diastereoselectivity in the addition of a nucleophile. beilstein-journals.org Following the reaction, the auxiliary can be removed to yield the desired carboxylic acid derivative. While specific examples for this compound are scarce, the principles established for other systems, such as the addition of Gilman reagents to α,β-unsaturated pyroglutamate (B8496135) derivatives, show that high diastereoselectivity is achievable. nih.gov

| Michael Donor | Michael Acceptor (Analogue) | Catalyst/Auxiliary | Diastereomeric Ratio (dr) | Reference |

| Dibenzylaminolithium (Bn₂NLi) | α,β-Unsaturated amide | (S,S)-(+)-Pseudoephedrine | up to 99:1 | beilstein-journals.org |

| Thiophenol | Cyclobutene N-acyloxazolidinone | Chiral Squaramide | >95:5 | rsc.org |

| Acetophenone | α,β-Unsaturated aldehyde | Jørgensen-Hayashi catalyst | >99:1 | mdpi.com |

Innovative and Sustainable Synthetic Pathways to this compound

Modern synthetic chemistry emphasizes the development of innovative and sustainable methods that reduce environmental impact, often by utilizing biocatalysis or renewable feedstocks.

Biocatalytic Routes: A highly effective and green strategy for producing chiral 3-substituted glutaric acids involves the desymmetrization of prochiral diamides or diimides using enzymes. kyoto-u.ac.jpresearchgate.net Microorganisms containing amidases or imidases can catalyze the stereoselective hydrolysis of a single amide or imide bond. For instance, Comamonas sp. has been shown to asymmetrically hydrolyze 3-isobutyl glutaric acid diamide (B1670390) to produce (R)-3-isobutyl glutaric acid monoamide with excellent optical purity (>99.0% ee). kyoto-u.ac.jp Similarly, Alcaligenes faecalis and Burkholderia phytofirmans can hydrolyze 3-substituted glutarimides to the corresponding (R)-monoamides with high enantiomeric excess. nih.gov This approach avoids harsh reagents and complex protecting group manipulations, proceeding in aqueous media under mild conditions. The resulting chiral monoamide can then be hydrolyzed to the target dicarboxylic acid.

| Biocatalyst (Microorganism) | Substrate (Analogue) | Product | Enantiomeric Excess (ee) | Reference |

| Comamonas sp. KNK3-7 | 3-Isobutyl glutaric acid diamide | (R)-3-Isobutyl glutaric acid monoamide | >99.0% ee | kyoto-u.ac.jp |

| Rhodococcus erythropolis AJ270 | 3-Aryl glutarimides | (R)-3-Aryl glutaric acid monoamides | >99.5% ee | researchgate.net |

| Alcaligenes faecalis NBRC13111 | 3-(4-Chlorophenyl) glutarimide | (R)-3-(4-Chlorophenyl) glutaric acid monoamide | 98.1% ee | nih.gov |

| Burkholderia phytofirmans DSM17436 | 3-Isobutyl glutarimide | (R)-3-Isobutyl glutaric acid monoamide | 94.9% ee | nih.gov |

Synthesis from Bio-based Feedstocks: The ultimate goal of sustainable chemistry is to replace petrochemical feedstocks with renewable resources. rsc.org Dicarboxylic acids can be produced via fermentation pathways from sugars or glycerol. nih.govmdpi.com While the de novo biosynthesis of a branched-chain dicarboxylic acid like this compound is complex, a chemoenzymatic approach is feasible. For example, isovaleric acid, a precursor to the sec-butyl group, can be derived from the fermentation of the amino acid leucine. The C5 dicarboxylic acid backbone (glutaric acid) can also be produced through engineered microbial pathways. researchgate.net An innovative pathway could involve the biocatalytic condensation of bio-derived building blocks, followed by chemical modification or further enzymatic steps to assemble the final target molecule, thereby minimizing the reliance on fossil fuels.

Chemical Reactivity and Transformation of 3 Sec Butyl Pentanedioic Acid

Derivatization Reactions of Carboxylic Acid Functionalities

The carboxylic acid groups are the most reactive sites in the molecule, readily undergoing reactions to form a range of derivatives such as esters, anhydrides, and imides. These transformations are fundamental in synthetic organic chemistry.

Esterification of 3-(sec-Butyl)pentanedioic acid can be achieved by reacting the diacid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com The reaction involves the protonation of a carbonyl oxygen, followed by nucleophilic attack from the alcohol, and subsequent elimination of water. masterorganicchemistry.com The use of an excess of the alcohol or the removal of water as it forms can drive the equilibrium towards the formation of the ester. masterorganicchemistry.com Both mono- and di-esters can be synthesized depending on the stoichiometry of the reactants. For instance, reaction with methanol (B129727) or ethanol (B145695) in the presence of a catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) would yield the corresponding methyl or ethyl esters. researchgate.netmdpi.com The reaction rate and yield can be influenced by the steric hindrance of the alcohol, with primary alcohols generally reacting faster than secondary alcohols. researchgate.net

Lactonization, the intramolecular formation of a cyclic ester, is a potential reaction pathway for derivatives of this compound. While the diacid itself is not ideally structured for direct lactonization due to the formation of a seven-membered ring, its derivatives can be precursors to lactones. For example, reduction of one of the carboxylic acid groups to a hydroxyl group would create a hydroxy acid that could undergo intramolecular esterification to form a lactone. Additionally, reactions involving the anhydride (B1165640) form can lead to lactone derivatives. cdnsciencepub.com The synthesis of γ-lactones has been described through the radical addition reaction of alcohols with acrylic acid derivatives, catalyzed by peroxides like dibenzoyl peroxide. google.com

Interactive Table: Esterification of Dicarboxylic Acids

| Reactant | Alcohol | Catalyst | Product Type | Key Conditions |

|---|---|---|---|---|

| This compound | Methanol | H₂SO₄ | Dimethyl 3-(sec-butyl)pentanedioate | Excess alcohol, heat |

| This compound | Ethanol | PTSA | Diethyl 3-(sec-butyl)pentanedioate | Removal of water (e.g., Dean-Stark trap) |

| 3-(sec-Butyl)pentanedioic Anhydride | Chiral Secondary Alcohol | - | Chiral Monoester | Prochiral recognition |

The formation of a cyclic anhydride, specifically 3-(sec-Butyl)glutaric anhydride, can be accomplished by heating the diacid, often in the presence of a dehydrating agent such as acetic anhydride or phosphorus pentoxide. researchgate.net This intramolecular dehydration reaction connects the two carboxylic acid groups through a single oxygen atom, forming a six-membered ring, which is thermodynamically favorable. 3-Substituted glutaric anhydrides are valuable intermediates in organic synthesis, for example, in desymmetrization processes to create chiral molecules. researchgate.net

Imides are synthesized from this compound or its anhydride by reaction with ammonia (B1221849) or a primary amine, typically with heating. researchgate.net The reaction of the anhydride with an amine first forms an amic acid intermediate, which upon further heating undergoes cyclization and dehydration to yield the corresponding N-substituted 3-(sec-butyl)glutarimide. The direct reaction of the dicarboxylic acid with amines to form imides can be facilitated by catalysts such as niobium(V) oxide (Nb₂O₅), which has been shown to be effective for the synthesis of cyclic imides from various dicarboxylic acids. researchgate.net

Reduction and Oxidation Reactions of this compound

The carboxylic acid functionalities of this compound can be reduced to primary alcohols. This transformation requires a strong reducing agent, as weaker reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids and esters. libretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, converting both carboxyl groups into hydroxyl groups to yield 3-(sec-butyl)pentane-1,5-diol. libretexts.orgncert.nic.inmasterorganicchemistry.com The reaction proceeds via an aldehyde intermediate, which is immediately further reduced to the alcohol. libretexts.org

The oxidation of this compound is expected to be challenging under standard conditions due to the stability of carboxylic acids and the aliphatic side chain. Saturated carboxylic acids are generally resistant to oxidation. canada.ca The sec-butyl group, being a saturated alkyl group, is also relatively inert to oxidation. However, under harsh oxidative conditions, degradation of the molecule could occur. The oxidation of some aliphatic alcohols and ketones has been studied at high temperatures and pressures, but saturated acids often remain unoxidized under these conditions. cdnsciencepub.com

Interactive Table: Reduction of Carboxylic Acid Derivatives

| Starting Material | Reagent | Product | Notes |

|---|---|---|---|

| This compound | LiAlH₄, then H₃O⁺ | 3-(sec-butyl)pentane-1,5-diol | Reduces both carboxylic acid groups to primary alcohols. libretexts.orgmasterorganicchemistry.com |

| This compound Ester | LiAlH₄, then H₃O⁺ | 3-(sec-butyl)pentane-1,5-diol | Reduces both ester groups to primary alcohols. chemistrysteps.com |

| 3-(sec-Butyl)glutaric Anhydride | LiAlH₄, then H₃O⁺ | 3-(sec-butyl)pentane-1,5-diol | Reduces the anhydride to the diol. masterorganicchemistry.com |

Decarboxylation Mechanisms and Pathways of Pentanedioic Acid Derivatives

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), does not readily occur with simple aliphatic dicarboxylic acids like this compound upon heating. libretexts.org The thermal decarboxylation of carboxylic acids typically requires specific structural features, most commonly a carbonyl group at the β-position (a β-keto acid) or a double bond in the α,β- or β,γ-position. youtube.comcsbsju.edu These features facilitate a cyclic transition state, lowering the activation energy for the reaction. csbsju.edu

For a pentanedioic acid derivative to undergo decarboxylation, it would generally need to be chemically modified first. For example, if one of the carboxylic acid groups were converted into a keto group through a series of reactions, the resulting β-keto acid could then be decarboxylated. masterorganicchemistry.com The mechanism for the decarboxylation of β-keto acids involves a cyclic, six-membered transition state (a "pericyclic" reaction), leading to the formation of an enol, which then tautomerizes to the more stable ketone. csbsju.edu

Functionalization of the sec-Butyl Side Chain

The sec-butyl side chain of this compound consists of C-H bonds that are generally unreactive. udg.eduucla.eduwikipedia.org Functionalization of such a non-activated aliphatic group typically requires harsh reaction conditions or advanced catalytic methods. Recent developments in C-H activation chemistry have shown that even sterically hindered C-H bonds, such as those in a tert-butyl group, can be hydroxylated using powerful catalysts. udg.edu It is plausible that similar strategies could be adapted for the selective functionalization of the sec-butyl group in this compound, although this would likely require protection of the reactive carboxylic acid groups first. For example, palladium-catalyzed C-H functionalization often relies on directing groups to achieve selectivity. nih.gov

Reaction Mechanism Elucidation for Transformations of this compound

The mechanisms for the primary transformations of this compound are well-established in organic chemistry.

Esterification (Fischer): The mechanism involves a series of reversible protonation, nucleophilic addition, and elimination steps. The key is the acid-catalyzed activation of the carbonyl group towards attack by the alcohol nucleophile. masterorganicchemistry.com

Reduction with LiAlH₄: This reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon. chemistrysteps.com In the case of a carboxylic acid, an initial acid-base reaction occurs, followed by hydride attack. For esters and anhydrides, the reaction involves two hydride additions, with an aldehyde as a transient intermediate. masterorganicchemistry.comchemistrysteps.com

Anhydride Formation: This is a dehydration reaction that can be conceptualized as an intramolecular nucleophilic acyl substitution, where the hydroxyl group of one carboxylic acid attacks the activated carbonyl of the other.

Imide Formation: The mechanism begins with the formation of an amide from the reaction of an amine with a carboxylic acid derivative (like an anhydride). masterorganicchemistry.com This is followed by an intramolecular nucleophilic acyl substitution, where the amide nitrogen attacks the remaining carbonyl group, leading to cyclization and the elimination of water to form the imide. masterorganicchemistry.com

Decarboxylation (of β-keto derivatives): As mentioned, this proceeds through a concerted, cyclic six-membered transition state involving the carboxylic acid proton and the β-carbonyl group, leading to the concerted loss of CO₂ and formation of an enol. csbsju.edu

The study of these mechanisms often involves kinetic studies, isotopic labeling, and computational analysis to understand the transition states and intermediates involved. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 3 Sec Butyl Pentanedioic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 3-(sec-Butyl)pentanedioic acid, offering insights into its connectivity, stereochemistry, and conformational dynamics in solution.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between the methine proton of the sec-butyl group and its adjacent methyl and methylene (B1212753) protons. Similarly, correlations would be observed between the protons on the pentanedioic acid backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). In the context of this compound, HMBC would be vital for confirming the attachment of the sec-butyl group to the C3 position of the pentanedioic acid chain by showing correlations between the sec-butyl protons and the carbons of the pentanedioic acid backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule. For instance, NOESY can help elucidate the relative orientation of the sec-butyl substituent with respect to the dicarboxylic acid chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1, C5 (COOH) | 10-12 | 175-180 |

| C2, C4 (CH₂) | 2.3-2.5 | 35-40 |

| C3 (CH) | 2.0-2.2 | 40-45 |

| C1' (CH) | 1.5-1.7 | 30-35 |

| C2' (CH₂) | 1.2-1.4 | 25-30 |

| C3' (CH₃) | 0.8-1.0 | 10-15 |

Solid-State NMR Applications

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can elucidate the structure and dynamics of this compound in its crystalline form. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, revealing information about polymorphism, molecular packing, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups.

Advanced Mass Spectrometry (MS) for Fragmentation Analysis and Isomer Differentiation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would involve the loss of water (H₂O), carbon monoxide (CO), and cleavage of the C-C bonds in the backbone and the sec-butyl substituent. This detailed fragmentation analysis is crucial for distinguishing it from other isomers with the same molecular weight.

Table 2: Predicted Key MS/MS Fragmentation Ions for this compound

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) |

|---|---|---|

| [M-H]⁻ | Loss of H₂O | [M-H-H₂O]⁻ |

| [M-H]⁻ | Loss of CO₂ | [M-H-CO₂]⁻ |

| [M-H]⁻ | Cleavage of C3-C4 bond | Varies |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of this compound and its fragments. This high precision is invaluable for confirming the molecular formula and distinguishing between compounds with very similar nominal masses.

Vibrational Spectroscopy (FT-IR, Raman) for Structural and Intermolecular Interaction Studies

Vibrational spectroscopy techniques, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in this compound and the nature of intermolecular interactions.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid groups. A sharp, strong absorption around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxyl groups. C-H stretching vibrations of the alkyl chain and the sec-butyl group would appear in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretch in the Raman spectrum is typically weaker than in the IR spectrum. However, the C-C backbone and C-H stretching vibrations often give rise to strong Raman signals, providing detailed information about the carbon skeleton.

The analysis of the vibrational spectra can also reveal details about the strength and nature of hydrogen bonding within the crystal lattice or in solution, which significantly influences the physical and chemical properties of the compound.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (H-bonded) | 2500-3300 (broad) | Weak |

| C-H stretch (alkyl) | 2850-3000 | Strong |

| C=O stretch | ~1700 (strong) | Moderate |

| C-O stretch/O-H bend | 1200-1400 | Weak |

X-ray Crystallography and Single-Crystal Diffraction of this compound and its Co-crystals

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For this compound, a single-crystal X-ray diffraction study would be invaluable for determining its exact molecular structure, including bond lengths, bond angles, and the conformation of the sec-butyl group relative to the pentanedioic acid backbone.

A typical crystallographic study would yield a set of crystallographic parameters that would be presented in a data table. This table would include details such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and other refinement data.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Calculated Density (g/cm³) | Data not available |

Furthermore, the study of co-crystals, which are multi-component crystals formed between a target molecule and a co-former, could provide insights into the intermolecular interactions of this compound. Analysis of co-crystals would reveal information about hydrogen bonding patterns and other non-covalent interactions, which are crucial for understanding the compound's physical properties and for crystal engineering applications.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment

This compound possesses a chiral center at the 3-position of the pentanedioic acid chain, as well as a chiral center within the sec-butyl group. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration (R or S) of these chiral centers.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum would show positive or negative peaks (Cotton effects) at specific wavelengths corresponding to the electronic transitions of the chromophores in the molecule. The sign and intensity of these Cotton effects are directly related to the stereochemistry of the molecule.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve for a chiral compound would exhibit a characteristic shape, particularly in the vicinity of an absorption band, which can also be used to assign the absolute configuration.

Had experimental data been available, a table summarizing the chiroptical properties would be presented.

Table 2: Hypothetical Chiroptical Data for this compound

| Technique | Solvent | Wavelength (nm) | Signal |

|---|---|---|---|

| CD | Methanol (B129727) | Data not available | Data not available |

Computational and Theoretical Chemistry Studies of 3 Sec Butyl Pentanedioic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For 3-(sec-Butyl)pentanedioic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can provide valuable insights into its fundamental electronic and molecular properties. electrochemsci.org

These calculations can determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute key electronic properties that govern the molecule's reactivity and spectroscopic behavior. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Other properties that can be derived from DFT calculations include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying regions susceptible to electrophilic or nucleophilic attack. Mulliken and Natural Population Analysis (NPA) charges can also be calculated to understand the charge distribution at the atomic level.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 0.8 eV |

| Dipole Moment | 2.5 D |

Note: The values in this table are illustrative and represent typical ranges for similar organic acids.

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the pentanedioic acid backbone and the presence of the sec-butyl substituent suggest that this compound can exist in multiple conformations. Conformational analysis is essential for understanding the molecule's behavior, as different conformers can have distinct energies and reactivities. acs.org

Computational methods can be used to explore the potential energy surface (PES) of the molecule. By systematically rotating the dihedral angles of the rotatable bonds, various conformers can be identified. The energy of each conformer is then calculated to determine the most stable, low-energy structures. For substituted glutaric acids, which are structurally similar to pentanedioic acids, NMR spectroscopy has been used to study conformational preferences in solution, revealing that intramolecular interactions are less significant compared to shorter-chain dicarboxylic acids. caltech.edu

For this compound, the key dihedral angles to consider would be those along the C-C backbone and the bond connecting the sec-butyl group to the main chain. The relative energies of the different conformers would be influenced by steric hindrance from the bulky sec-butyl group and potential intramolecular hydrogen bonding between the two carboxylic acid groups.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche 1 | 60° | 1.25 |

| Gauche 2 | -60° | 1.30 |

| Eclipsed | 0° | 5.50 |

Note: This table presents a simplified, hypothetical scenario. A full conformational analysis would involve multiple dihedral angles.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for modeling chemical reaction pathways and characterizing the transition states involved. For this compound, this could involve studying reactions such as decarboxylation, esterification, or anhydride (B1165640) formation. youtube.com

By modeling the reaction pathway, chemists can identify the minimum energy path from reactants to products. Along this path, the transition state, which is the highest energy point, can be located and characterized. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For example, the formation of a cyclic anhydride from this compound upon heating could be modeled. This would involve calculating the geometries and energies of the reactant, the transition state (where the intramolecular nucleophilic attack occurs), and the final cyclic anhydride product, along with the eliminated water molecule. Such studies can elucidate the reaction mechanism and predict the feasibility of the reaction under different conditions.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its behavior in different solvent environments and how it interacts with other molecules. acs.org

In an aqueous solution, MD simulations can reveal how water molecules arrange themselves around the dicarboxylic acid, forming a solvation shell. These simulations can also shed light on the extent of intra- and intermolecular hydrogen bonding. The dynamics of the sec-butyl group and the pentanedioic acid chain can be observed, providing a picture of the molecule's flexibility and conformational changes in solution.

Ab initio molecular dynamics (AIMD) can be particularly useful for studying dicarboxylic acids in the condensed phase, as it accounts for complex intermolecular interactions that can stabilize certain conformers not predicted by gas-phase calculations. acs.org The interactions of dicarboxylic acids at interfaces, such as on the surface of aqueous aerosols, can also be investigated using molecular dynamics. rsc.org

Quantum Chemical Descriptors for Reactivity Prediction

Key quantum chemical descriptors include:

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution.

Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Nucleophilicity Index (N): A measure of the ability of a molecule to donate electrons.

By calculating these descriptors, the reactivity of this compound in various chemical reactions can be predicted and compared to that of other molecules. rsc.org

Table 3: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Definition | Hypothetical Value (eV) |

| Electronegativity (χ) | -(IP + EA) / 2 | 3.65 |

| Chemical Hardness (η) | (IP - EA) / 2 | 2.85 |

| Global Softness (S) | 1 / η | 0.35 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.34 |

Note: These values are illustrative and calculated from the hypothetical ionization potential (IP) and electron affinity (EA) in Table 1.

Applications of 3 Sec Butyl Pentanedioic Acid and Its Derivatives in Materials Science and Organic Synthesis

Role as a Monomer in Polymer Synthesis (e.g., polyesters, polyamides, copolymers)

3-(sec-Butyl)pentanedioic acid serves as a difunctional monomer in polycondensation reactions to produce polymers like polyesters and polyamides. The presence of the sec-butyl group on the polymer backbone disrupts chain packing and reduces crystallinity, which can be advantageous for creating materials with tailored properties.

Polyesters: Aliphatic polyesters are commonly synthesized through the polycondensation of a dicarboxylic acid with a diol. nih.govlibretexts.org The reaction typically proceeds at elevated temperatures, often with the use of a catalyst, to facilitate the formation of ester linkages and the removal of water as a byproduct. nih.govgoogle.com For instance, polyester polyols, which are precursors to polyurethanes, can be prepared from mixtures of dicarboxylic acids, including glutaric acid, and polyhydric alcohols. google.com

The incorporation of this compound into a polyester chain is expected to decrease the polymer's elasticity. wikipedia.org The bulky sec-butyl group introduces steric hindrance, which limits the close packing of polymer chains and reduces the degree of crystallinity. This often results in polymers with lower melting points, increased flexibility, and improved solubility in organic solvents compared to polyesters made from linear diacids like adipic or glutaric acid. ncl.res.in

Polyamides: Similar to polyester synthesis, polyamides are formed by the condensation reaction between a dicarboxylic acid and a diamine, creating amide linkages. nih.govlibretexts.org This process can be carried out through various methods, including high-temperature melt condensation or solution polymerization techniques like the Yamazaki phosphorylation method. libretexts.orgresearchgate.net

Introducing this compound into a polyamide backbone would yield a polymer with modified properties. The sec-butyl substituent can disrupt the hydrogen bonding that typically occurs between polyamide chains, leading to reduced stiffness and improved processability. ncl.res.inresearchgate.net This modification can enhance solubility in common solvents, a desirable trait for certain applications where solution casting or processing is required. ncl.res.in

The table below summarizes the expected influence of incorporating this compound as a monomer in polymer synthesis, based on the behavior of analogous substituted diacids.

| Property | Influence of sec-Butyl Group | Rationale |

| Crystallinity | Decreased | Steric hindrance from the bulky side group disrupts regular chain packing. ncl.res.in |

| Melting Point (Tm) | Lowered | Reduced crystallinity leads to a lower energy requirement for melting. |

| Glass Transition Temp (Tg) | Potentially Lowered | Increased free volume and chain flexibility due to the side group can lower Tg. |

| Solubility | Increased | Disruption of intermolecular forces (like hydrogen bonding in polyamides) improves solubility in organic solvents. ncl.res.in |

| Elasticity | Decreased | The odd number of carbons in the pentanedioic acid backbone combined with the bulky substituent can reduce polymer elasticity. wikipedia.org |

Building Block in the Synthesis of Complex Organic Molecules

The dicarboxylic acid functionality and the chiral center of this compound make it a useful building block, or synthon, for constructing more complex organic molecules. Its derivatives can be used in a variety of reactions to create molecules with specific stereochemistry and functionality, which is particularly relevant in the synthesis of natural products and pharmaceuticals.

The two carboxylic acid groups can be chemically differentiated or modified to create intermediates for multi-step syntheses. For example, glutaric acid derivatives can serve as precursors for a range of compounds. chemrxiv.orgmetoree.com The presence of the sec-butyl group introduces a chiral center, allowing for the synthesis of enantiomerically pure target molecules. This can be achieved through stereoselective synthesis or by resolving a racemic mixture of the acid or its derivatives. mdpi.com Lipase-mediated resolution is a common technique used for resolving chiral carboxylic acids and alcohols, enabling the isolation of specific stereoisomers for use in asymmetric synthesis. mdpi.com

Precursor for Specialty Chemicals

Derivatives of this compound are valuable precursors for a variety of specialty chemicals, where the branched alkyl group can confer desirable physical properties such as fluidity at low temperatures and good solubility in nonpolar media.

Plasticizers: Esters derived from dicarboxylic acids are widely used as plasticizers, particularly for polymers like polyvinyl chloride (PVC). nih.govmdpi.com The sec-butyl group in esters of this compound would increase the branching of the plasticizer molecule. Branched structures can improve compatibility with PVC and enhance plasticizing efficiency by lowering the glass transition temperature of the polymer blend. researchgate.net These bio-based plasticizers are seen as potential replacements for traditional phthalate plasticizers due to lower toxicity and migration. nih.gov

Lubricants and Additives: Di-esters derived from branched-chain dicarboxylic acids can be used as synthetic lubricant base stocks or as additives. The branching provided by the sec-butyl group helps to lower the pour point of the ester, improving its performance at low temperatures.

Alkyd Resins for Coatings: Alkyd resins are polyesters used extensively in paints and coatings, synthesized from a dicarboxylic acid or its anhydride (B1165640), a polyol, and a fatty acid. rsc.orgnih.gov Using this compound in place of a traditional diacid like phthalic anhydride can produce resins with lower viscosity and improved solubility, which is beneficial for formulating coatings with a lower content of volatile organic compounds (VOCs). metu.edu.trresearchgate.net

Applications in Supramolecular Chemistry and Self-Assembly

Dicarboxylic acids are known to form predictable, non-covalent interactions, particularly hydrogen bonds, which allow them to act as building blocks in supramolecular chemistry. rsc.orgresearchgate.net These interactions guide the self-assembly of molecules into larger, ordered structures.

Studies on glutaric acid and its 3-methyl and 3,3-dimethyl derivatives have shown that these molecules form intermolecular hydrogen-bonded dimers in solution, creating a 16-membered ring structure. rsc.org It is highly probable that this compound would participate in similar double cyclic hydrogen-bonding. The sec-butyl group would be expected to influence the stability and solubility of these supramolecular assemblies. Furthermore, dicarboxylic acids can co-crystallize with other molecules, such as active pharmaceutical ingredients (APIs), to form cocrystals with improved properties like solubility and bioavailability. nih.gov They can also form organogels when combined with primary alkyl amines, driven by acid-base interactions and van der Waals forces. rsc.org

The primary driving forces for the self-assembly of this compound and its derivatives are:

Hydrogen Bonding: The two carboxylic acid groups are excellent hydrogen bond donors and acceptors, leading to the formation of dimers or extended chains. rsc.orgrsc.orgnih.gov

Development of Functional Materials from this compound Derivatives

The unique structural features of this compound can be harnessed to develop a range of functional materials. By converting the carboxylic acid groups into other functionalities (e.g., esters, amides, acid chlorides), a wide array of derivatives can be synthesized and subsequently used to create materials with specific, tailored properties.

Biodegradable Polymers: Aliphatic polyesters are known for their biodegradability. nih.gov Polymers synthesized from this compound would also be expected to be biodegradable. The sec-butyl group could modulate the rate of degradation by affecting the polymer's crystallinity and hydrophobicity.

High-Performance Coatings and Resins: As a component in alkyd resins, the branched structure can lead to coatings with enhanced flexibility, good adhesion, and improved solubility in environmentally friendly solvents. metu.edu.trqu.edu.iq

Advanced Plasticizers: Esters of this compound represent a class of potentially high-performance, bio-based plasticizers. The branched sec-butyl group can improve low-temperature flexibility and reduce migration from the polymer matrix compared to linear analogues. researchgate.netacs.org

The development of these materials leverages the principle that modifying the molecular structure of a monomer allows for precise control over the macroscopic properties of the final product, from polymers to coatings and additives.

Advanced Analytical Methodologies for 3 Sec Butyl Pentanedioic Acid

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile organic compounds like 3-(sec-Butyl)pentanedioic acid. Reversed-phase HPLC is the most common modality for this purpose. sielc.com

In a typical application, a reversed-phase column, such as a C18, is used. amazonaws.com The separation is achieved using a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous component, which is acidified with an agent such as phosphoric acid or formic acid to ensure the dicarboxylic acid is in its neutral, protonated form. sielc.com The use of formic acid is particularly advantageous for methods intended to be compatible with mass spectrometry detection. sielc.com

Quantitative analysis is performed by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve. Purity is assessed by integrating the area of all observed peaks, with the purity expressed as the relative percentage of the main compound peak.

| Parameter | Typical Condition | Purpose |

| Technique | Reversed-Phase HPLC | Separation of non-volatile organic acids. |

| Stationary Phase | C18 (e.g., Superspher RP-18) amazonaws.com | Provides hydrophobic interaction with the analyte. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid sielc.com | Elutes the compound from the column. Acid suppresses ionization. |

| Detection | UV, Refractive Index (RI), or Mass Spectrometry (MS) | To detect and quantify the analyte as it elutes. |

| Analysis Mode | Isocratic or Gradient Elution | To achieve optimal separation and analysis time. |

Chiral HPLC for Enantiomeric Purity Determination

Due to the presence of a chiral center at the sec-butyl substituent, this compound exists as a pair of enantiomers. Enantiomers possess identical physical and chemical properties in an achiral environment, necessitating specialized chiral separation techniques to determine enantiomeric purity. researchgate.net

The most prevalent approach is direct separation using a Chiral Stationary Phase (CSP). nih.gov CSPs create a chiral environment within the column by immobilizing a chiral selector onto the surface of a support material like silica (B1680970) gel. chiralpedia.com For the separation of acidic compounds, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and Pirkle-type CSPs are often effective. nih.govcsfarmacie.cz The mobile phase is typically a non-polar organic solvent system, such as a mixture of heptane (B126788) and an alcohol modifier like ethanol (B145695). researchgate.net

An alternative, indirect method involves derivatizing the carboxylic acid groups with an enantiomerically pure chiral reagent to form diastereomers. chiralpedia.comnih.gov These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. chiralpedia.com

| Approach | Principle | Common Chiral Selectors/Reagents |

| Direct Separation | Formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP). researchgate.net | Polysaccharide derivatives (Cellulose, Amylose), Pirkle-type phases, Cyclodextrins. nih.govcsfarmacie.cz |

| Indirect Separation | Covalent derivatization with a chiral derivatizing agent (CDA) to form diastereomers, followed by separation on an achiral column. chiralpedia.com | Chiral amines or alcohols (e.g., (S)-(-)-α-phenylethylamine). nih.gov |

LC-MS/MS in Complex Matrix Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the quantification of this compound in complex biological, environmental, or food matrices. amazonaws.comamazonaws.com This technique combines the separation capabilities of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry. amazonaws.com

For a dicarboxylic acid, analysis is typically performed using negative-mode electrospray ionization (ESI), which efficiently generates the deprotonated molecule [M-H]⁻ or [M-2H]²⁻. nih.gov Quantification is achieved using Multiple Reaction Monitoring (MRM), where the precursor ion is isolated and fragmented, and a specific, characteristic product ion is monitored. amazonaws.com This process provides a high degree of selectivity, minimizing interference from matrix components and significantly improving the signal-to-noise ratio. amazonaws.com

While LC-MS/MS is highly selective, sample preparation steps such as liquid-liquid extraction or solid-phase extraction are often required to mitigate matrix effects, where co-eluting substances can interfere with the ionization of the target analyte. amazonaws.comnih.gov The method allows for reliable quantification down to parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. amazonaws.com

| Parameter | Specification | Rationale |

| Separation | Reversed-Phase HPLC | Separates the analyte from other matrix components. |

| Ionization | Electrospray Ionization (ESI), Negative Mode nih.gov | Efficiently ionizes acidic compounds. |

| MS Mode | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity. |

| Quantification | Multiple Reaction Monitoring (MRM) amazonaws.com | Monitors a specific precursor-to-product ion transition for the analyte. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. notulaebotanicae.ro Due to their polarity and low volatility, dicarboxylic acids such as this compound are not suitable for direct GC analysis. Consequently, a derivatization step is mandatory to convert the polar carboxylic acid groups into more volatile ester groups. nih.gov

Common derivatization procedures involve esterification with an alcohol (e.g., methanol or butanol) in the presence of an acid catalyst to form the corresponding methyl or butyl esters. nih.gov Once derivatized, the compound can be readily analyzed on a standard capillary GC column, such as one with a non-polar or intermediate-polarity stationary phase. researchgate.net A Flame Ionization Detector (FID) provides a robust and linear response for quantitative analysis, which is typically performed using an internal standard for improved accuracy. notulaebotanicae.ro

GC-MS for Quantitative and Qualitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of mass spectrometry. jmchemsci.com This combination allows for both the quantification and the structural confirmation of the derivatized this compound.

Following separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical "fingerprint," which can be used for unambiguous identification by comparing it to established spectral libraries. nih.gov For quantitative analysis, the instrument can be operated in either full-scan mode or, for enhanced sensitivity, in selected ion monitoring (SIM) mode. nih.gov In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte, thereby reducing background noise and improving detection limits. nih.gov For even greater sensitivity, tandem mass spectrometry (GC-MS/MS) can be employed. restek.com

| Analysis Type | GC-MS Mode | Description |

| Qualitative | Full Scan | The mass spectrometer scans a wide range of mass-to-charge ratios to generate a full mass spectrum for compound identification. nih.gov |

| Quantitative | Selected Ion Monitoring (SIM) | The mass spectrometer monitors only a few specific ions, increasing sensitivity and selectivity for quantification. nih.gov |

Ion Chromatography (IC) for Trace Analysis

Ion Chromatography (IC) is a specialized subset of liquid chromatography designed for the determination of ionic species. unil.ch It is particularly well-suited for the trace analysis of this compound in aqueous samples, where the compound would exist in its anionic carboxylate form.

The separation is performed on an anion-exchange column, which retains the negatively charged analyte. nih.gov The primary detection method is suppressed conductivity. unil.ch This involves an eluent, typically a carbonate or hydroxide (B78521) solution, and a suppressor device that chemically reduces the background conductivity of the eluent after the column. This reduction in background noise significantly enhances the detection sensitivity for the analyte ions. unil.ch

IC methods can achieve detection limits in the low µg/L (ppb) range. thermofisher.com For ultra-trace analysis, a preconcentration technique can be implemented. This involves loading a large volume of the sample onto a small concentrator column, which traps the analyte ions. These trapped ions are then eluted as a concentrated band onto the analytical column for separation and detection. thermofisher.com

Titrimetric Methods for Acid Value Determination

Titrimetric analysis is a classic, robust chemical method for determining the total acidity of a substance. The "acid value" is a common parameter determined by this method and is defined as the number of milligrams of potassium hydroxide (KOH) required to neutralize the free fatty acids in one gram of a sample. fssai.gov.in

The procedure for this compound involves accurately weighing a sample and dissolving it in a suitable organic solvent, such as a neutralized ethanol-ether mixture. ysi.com A few drops of a colorimetric indicator, most commonly phenolphthalein, are added to the solution. fssai.gov.in The sample is then titrated with a standardized solution of a strong base (e.g., 0.1 N KOH) until the indicator endpoint—a persistent faint pink color—is reached. fssai.gov.inyoutube.com

The acid value is then calculated based on the volume of titrant consumed, its exact concentration, and the initial mass of the sample. youtube.com While this method is simple and cost-effective, it measures the total acidity and is not specific to this compound if other acidic components are present in the sample.

Hyphenated Techniques for Comprehensive Analysis

The comprehensive analysis of this compound, a substituted dicarboxylic acid, necessitates advanced analytical methodologies that couple powerful separation techniques with highly sensitive detection systems. Hyphenated techniques, which link a separation method (like chromatography or electrophoresis) directly to a detection method (like mass spectrometry), are indispensable for the unequivocal identification and accurate quantification of such analytes in complex matrices. springernature.comnih.govlongdom.org These integrated systems provide enhanced resolution, sensitivity, and specificity, making them the cornerstone of modern analytical chemistry for metabolomics and chemical analysis. omicsonline.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and semi-volatile organic compounds. omicsonline.org However, dicarboxylic acids like this compound are characterized by low volatility and thermal instability due to their polar carboxyl groups, which prevents their direct analysis by GC. nih.govchromforum.org Consequently, a chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form. nih.govcolostate.edu This process involves converting the acidic protons of the carboxylic acid groups into less polar functional groups.

Common derivatization strategies for dicarboxylic acids include silylation and esterification. nih.govnih.gov

Silylation: This method involves replacing the acidic protons with a trimethylsilyl (B98337) (TMS) group. A widely used reagent for this purpose is N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA). nih.govresearchgate.net Silylation is effective and generally provides good yields, leading to low detection limits and high reproducibility. nih.govresearchgate.net

Esterification: This technique converts the carboxylic acid groups into esters, for example, by using BF₃/butanol. nih.govnih.gov This method has been shown to achieve exceptionally low limits of detection, particularly when combined with sensitive mass spectrometry detection modes. nih.gov

Once derivatized, the compound can be separated on a GC column, often a non-polar column like a DB-5ms, before being introduced into the mass spectrometer. nih.gov The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern. For enhanced sensitivity, Selected Ion Monitoring (SIM) can be employed, where the instrument is set to detect only specific ion fragments characteristic of the target analyte, significantly lowering the limit of detection. nih.gov

| Derivatization Technique | Common Reagent(s) | Key Advantages | Reported Performance Metrics |

|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) | Provides high reproducibility (RSD% ≤ 10%); Effective for C₃–C₉ dicarboxylic acids. nih.gov | Detection Limits: ≤ 2 ng/m³ nih.gov |

| Esterification (Butylation) | Boron trifluoride/Butanol (BF₃/Butanol) | Achieves very low detection limits, especially with SIM mode. nih.gov | Detection Limits: 1–4 pg (in SIM mode) nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when used in its tandem form (LC-MS/MS), is an exceptionally powerful and versatile technique for analyzing non-volatile and polar compounds. omicsonline.org This makes it highly suitable for the direct analysis of dicarboxylic acids like this compound, often without the need for derivatization. creative-proteomics.com

The technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. creative-proteomics.com For isomeric dicarboxylic acids, such as substituted glutaric acids, reverse-phase liquid chromatography can be employed for separation. nih.gov While derivatization is not always necessary, it can be used to improve chromatographic retention on reverse-phase columns and enhance ionization efficiency. nih.govresearchgate.net For instance, derivatization with n-butanol has been successfully used to improve the analysis of glutaric acid and its isomers in biological matrices. nih.govnih.gov

The separated analyte from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules. Tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity by monitoring a specific fragmentation transition of the parent ion to a product ion, which is crucial for quantification in complex samples and for distinguishing between isomers. nih.govnih.govresearchgate.net

| Analyte Class | Methodology | Key Parameters | Reported Performance |

|---|---|---|---|

| Substituted Dicarboxylic Acids (e.g., Glutaric Acid) | LC-MS/MS with butylation | Ionization: Electrospray (ESI) Detection: MS/MS with specific precursor-product ion pairs. nih.gov | LOQ: as low as 0.025 µM nih.govresearchgate.net |

| Isomeric Dicarboxylic Acids (MSA, EMA, GA) | RP-LC-ESI-MS/MS with butanol derivatization | Matrix: Plasma Separation: Reverse-Phase LC nih.gov | Quantitative Range: 5-400 ng/mL nih.gov |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another powerful hyphenated technique that excels in the analysis of charged and highly polar molecules, such as organic acids. diva-portal.orgresearchgate.net The separation in CE is based on the differential migration of analytes in an electric field, which depends on their charge-to-size ratio. wikipedia.org This provides a separation mechanism that is orthogonal to chromatography.

CE-MS offers several advantages, including very high separation efficiency, rapid analysis times, and extremely low sample volume requirements (in the nanoliter range). wikipedia.org It is particularly well-suited for separating small, hydrophilic metabolites from complex biological samples. diva-portal.orgresearchgate.net The coupling of CE to MS is most commonly achieved via an electrospray ionization (ESI) interface. wikipedia.orgnih.gov The high resolving power and sensitivity of CE-MS make it an excellent choice for the analysis of this compound, especially in scenarios where sample volume is limited or when analyzing complex isomeric mixtures. wikipedia.orgresearchgate.net

| Analyte Class | Methodology | Typical Conditions | Reported Performance |

|---|---|---|---|

| Low-Molecular-Mass Organic Acids | CZE-ESI-MS | Background Electrolyte: e.g., Formic Acid Ionization: Electrospray (ESI) researchgate.net | LOD: < 0.05–0.7 mg/L researchgate.net |

| Charged Metabolites (Anionic) | CE-MS | Interface: Sheath-liquid or Sheathless ESI Capillary: Fused silica researchgate.net | High resolution and suitability for various biological matrices. researchgate.net |

Biocatalysis and Enzymatic Transformations Involving Pentanedioic Acid Derivatives

Biocatalytic Synthesis of Branched Dicarboxylic Acids

The enzymatic synthesis of branched dicarboxylic acids, a category that includes 3-(sec-Butyl)pentanedioic acid, leverages the high selectivity of enzymes to create chiral centers with specific stereochemistry. While direct biocatalytic synthesis of this compound is not extensively documented, the principles can be inferred from the synthesis of other branched-chain esters and dicarboxylic acids.

Lipases are frequently employed for the synthesis of branched-chain esters, which can be precursors to dicarboxylic acids. mdpi.com These enzymes can catalyze esterification or transesterification reactions under mild conditions. mdpi.com For instance, the immobilized lipase Novozym® 435 has demonstrated its utility in synthesizing branched-chain esters from branched alcohols and carboxylic acids. mdpi.com The synthesis of dicarboxylic acids can also be achieved through various metabolic pathways engineered into microorganisms. Key pathways include:

ω-Oxidation Pathway : This pathway converts fatty acids or alkanes into dicarboxylic acids. It typically involves a P450 monooxygenase, a fatty-alcohol dehydrogenase, and a fatty-aldehyde dehydrogenase. nih.gov

Reversal of β-Oxidation : This pathway can be engineered to build dicarboxylic acids of various lengths by utilizing different starting molecules like succinyl-CoA or glutaryl-CoA. nih.gov

The production of chiral molecules through biocatalysis is a significant advantage over traditional chemical synthesis, as enzyme-catalyzed reactions are often highly enantioselective and regioselective. taylorfrancis.comnih.govnih.gov This is particularly important for the synthesis of complex branched dicarboxylic acids where specific stereoisomers are desired.

Table 1: Biocatalytic Approaches for Dicarboxylic Acid Synthesis

| Pathway | Key Enzymes | Starting Materials | Products | Reference |

|---|---|---|---|---|

| ω-Oxidation | P450 monooxygenase, Alcohol dehydrogenase, Aldehyde dehydrogenase | Fatty acids, Alkanes | Dicarboxylic acids | nih.gov |

| Reversal β-Oxidation | CoA-transferase | Succinyl-CoA, Malonyl-CoA, Glutaryl-CoA | Glutarate, Pimelate | nih.gov |

| L-lysine degradation | L-lysine decarboxylase, Putrescine transaminase, γ-aminobutyraldehyde dehydrogenase | L-lysine | Glutarate | nih.gov |

Enzymatic Decarboxylation Processes of Dicarboxylic Acids

Decarboxylation is a fundamental biochemical reaction involving the removal of a carboxyl group, releasing carbon dioxide. wikipedia.org Enzymes that catalyze these reactions are known as decarboxylases or carboxy-lyases. wikipedia.org

A notable advancement in this area is the use of light-driven enzymatic decarboxylation. The photodecarboxylase from Chlorella variabilis (CvFAP) can convert long-chain dicarboxylic acids into the corresponding C2-shortened alkanes. researchgate.netnih.govnih.govproquest.com This reaction proceeds through a mono-fatty acid intermediate. researchgate.netnih.govnih.govproquest.com While the wild-type CvFAP has a preference for C16-C18 mono-fatty acids, its substrate scope has been expanded through protein engineering. researchgate.netproquest.com

In the context of pentanedioic acid derivatives, glutaryl-CoA dehydrogenase (GCDH) is a key mitochondrial enzyme that is unique among acyl-CoA dehydrogenases as it also functions as a decarboxylase. It converts glutaryl-CoA into crotonyl-CoA and CO2. biorxiv.org Additionally, α-keto acid decarboxylases can be utilized in engineered pathways to produce dicarboxylic acids like glutarate from α-ketoadipate. acs.org

Table 2: Examples of Enzymatic Decarboxylation of Dicarboxylic Acids and Derivatives

| Enzyme | Substrate | Product | Organism/System | Reference |

|---|---|---|---|---|

| Photodecarboxylase (CvFAP) | Long-chain dicarboxylic acids | C2-shortened alkanes | Chlorella variabilis | researchgate.netnih.govnih.govproquest.com |

| Glutaryl-CoA dehydrogenase (GCDH) | Glutaryl-CoA | Crotonyl-CoA | Mitochondria | biorxiv.org |

| α-keto acid decarboxylase (KivD) | α-ketoadipate | Glutarate | Engineered E. coli | acs.org |

Occurrence and Metabolism in Non-Human Biological Systems (e.g., plants, microorganisms)

Branched-chain dicarboxylic acids are found in various microorganisms where they play roles in cellular metabolism and structure. For example, long-chain dicarboxylic acids with vicinal dimethyl branching, known as diabolic acids, have been identified in the rumen bacterium Butyrivibrio and in thermophilic bacteria of the genus Thermotoga. wikipedia.org These acids are components of the bacterial lipids. wikipedia.org

The metabolism of dicarboxylic acids in microorganisms and other non-human biological systems often occurs through ω-oxidation followed by peroxisomal β-oxidation. researchgate.netnih.gov The ω-oxidation pathway first converts a monocarboxylic acid to a dicarboxylic acid, which is then chain-shortened in the peroxisomes. researchgate.netnih.gov This pathway is important for metabolizing fatty acids, especially when mitochondrial β-oxidation is impaired. researchgate.net

In bacteria, the biosynthesis of branched-chain fatty acids, which can be precursors to branched-chain dicarboxylic acids, is linked to the metabolism of branched-chain amino acids (BCAAs) like isoleucine, valine, and leucine. frontiersin.org The catabolism of BCAAs involves transamination followed by oxidative decarboxylation to form branched-chain acyl-CoA thioesters, which can then enter fatty acid synthesis pathways. researchgate.net

In plants, organic acids, including dicarboxylic acids, are involved in various physiological processes, such as nitrate reduction. researchgate.net Some lactic acid bacteria are also known to produce derivatives of branched-chain amino acids. nih.gov

Enzyme Engineering for Tailored Transformations of Pentanedioic Acid Analogues

Enzyme engineering, particularly through directed evolution, has become a cornerstone for developing biocatalysts with novel or improved properties. mpg.denobelprize.orgnih.govcaltech.edu This approach allows scientists to tailor enzymes for specific substrates and reaction conditions, which is highly relevant for the transformation of pentanedioic acid analogues.

Directed evolution involves iterative rounds of gene mutation and screening to identify enzyme variants with desired traits, such as enhanced activity, altered substrate specificity, or increased stability. nih.govcaltech.edunih.gov This methodology has been successfully applied to a variety of enzymes, including decarboxylases. For example, the substrate-binding site of benzoylformate decarboxylase has been engineered to improve its activity towards pyruvate, demonstrating that the substrate specificity of decarboxylases can be rationally altered. nih.gov

Similarly, the fatty acid photodecarboxylase CvFAP has been engineered to selectively decarboxylate trans fatty acids, showcasing the potential to fine-tune enzyme selectivity for specific isomers of a substrate. nih.gov Protein engineering of an L-aspartate-α-decarboxylase has also been used to improve its efficiency in producing β-alanine. mdpi.com These examples highlight the potential of enzyme engineering to create novel biocatalysts for the specific synthesis and transformation of complex molecules like this compound and other pentanedioic acid analogues. By modifying the active site and other key regions of enzymes, it is possible to develop biocatalysts that can accommodate bulky side chains and produce specific stereoisomers. nih.gov

Future Research Directions and Unexplored Avenues for 3 Sec Butyl Pentanedioic Acid

Discovery of Novel and Efficient Synthetic Routes

The development of efficient and stereoselective synthetic methodologies is paramount to enabling the exploration of 3-(sec-Butyl)pentanedioic acid. Current strategies for synthesizing related 3-substituted glutaric acids can serve as a foundation for future work.

A promising approach involves the Knoevenagel condensation followed by a Michael addition . This versatile method could be adapted for the synthesis of this compound. The process would likely involve the reaction of an appropriate aldehyde with a malonic ester derivative, followed by the conjugate addition of a sec-butyl nucleophile. A key challenge and area for research will be the control of stereochemistry at the C3 position.

Chemo-enzymatic methods offer a powerful alternative for achieving high enantioselectivity. The desymmetrization of a prochiral 3-(sec-butyl)glutarimide or a related precursor using specific enzymes, such as lipases or amidases, could yield enantiomerically pure forms of the target acid. This approach would be particularly valuable for applications where specific stereoisomers are required. Research in this area would involve screening for suitable enzymes and optimizing reaction conditions to achieve high yields and enantiomeric excess.

Further research into asymmetric catalysis could also lead to efficient synthetic routes. The use of chiral catalysts in Michael addition reactions or other C-C bond-forming reactions could provide direct access to enantiomerically enriched this compound.

| Synthetic Strategy | Description | Potential Advantages | Research Focus |

| Knoevenagel/Michael | Two-step synthesis involving condensation and conjugate addition. | Versatility and scalability. | Stereocontrol of the Michael addition step. |

| Chemo-enzymatic | Enzymatic desymmetrization of a prochiral precursor. | High enantioselectivity and mild reaction conditions. | Enzyme screening and optimization of biocatalytic process. |

| Asymmetric Catalysis | Use of chiral catalysts to induce stereoselectivity. | Direct access to chiral products. | Development of novel and efficient catalyst systems. |

Design of Advanced Materials with Tunable Properties

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers and materials with tailored properties. The presence of the sec-butyl group can be expected to influence polymer morphology, solubility, and thermal and mechanical properties.

Polyesters and Polyamides: Incorporation of this compound into the backbone of polyesters and polyamides could lead to materials with modified properties. The bulky sec-butyl group may disrupt polymer chain packing, leading to lower crystallinity and increased flexibility. This could be advantageous for applications requiring specific mechanical properties or enhanced solubility. Future research should focus on the synthesis and characterization of a range of such polymers and copolymers to establish structure-property relationships.

Poly(anhydride-esters): These polymers are known for their biodegradability and are often used in drug delivery applications. Synthesizing poly(anhydride-esters) from this compound could result in materials with tunable degradation rates. The hydrophobic sec-butyl group might slow down the hydrolysis of the anhydride (B1165640) bonds, leading to a more sustained release profile for encapsulated drugs.

Metal-Organic Frameworks (MOFs): Dicarboxylic acids are common linkers in the synthesis of MOFs. The use of this compound as a linker could lead to the formation of MOFs with unique pore structures and functionalities. The chiral nature of the linker could also be exploited to create chiral MOFs for applications in enantioselective separations or catalysis.

| Material Type | Potential Property Modification | Potential Applications |

| Polyesters/Polyamides | Modified crystallinity, flexibility, and solubility. | Specialty plastics, fibers, and films. |

| Poly(anhydride-esters) | Tunable degradation rates and drug release profiles. | Controlled drug delivery systems. |

| Metal-Organic Frameworks | Unique pore architectures and chirality. | Enantioselective separations, catalysis, and gas storage. |

In-depth Mechanistic Studies of Challenging Reactions

The synthesis and reactions of this compound present several opportunities for fundamental mechanistic studies, particularly concerning stereoselectivity.